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Introduction

MHI-148 is a heptamethine cyanine dye, a class of near-infrared (NIR) fluorescent probes,
recognized for its utility in cancer research and diagnostics.[1][2] Its preferential accumulation
in malignant cells allows for the specific targeting and imaging of tumors.[3][4] This technical
guide provides a comprehensive overview of the chemical structure and a detailed synthesis
protocol for MHI-148, along with relevant experimental data and methodologies.

Chemical Structure

MHI-148 is a complex organic molecule with the IUPAC name 1-(5-carboxypentyl)-2-((E)-2-
((E)-3-(2-((Z2)-1-(5-carboxypentyl)-3,3-dimethylindolin-2-ylidene)ethylidene)-2-chlorocyclohex-1-
en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium bromide.[5] The molecule consists of two indolenine
rings linked by a polymethine chain containing a chlorine-substituted cyclohexene ring. Each
indolenine nitrogen is functionalized with a carboxypentyl group.

Table 1: Chemical and Physical Properties of MHI-148
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Property Value Reference
CAS Number 172971-76-5 [5]
Molecular Formula C42H52BrCIN204 [5]
Molecular Weight 764.25 g/mol [5]

0=C(0)CCCCCN1/C(C(C)
(C)C2=C1C=CC=C2)=C\C=C3
SMILES String C(CI)=C(CCC\3)/C=C/C(C(C)4
C)=--INVALID-LINK--
C5=C4C=CC=C5.[Br-]

[5]

Appearance Dark green solid

[6]

Synthesis of MHI-148

The synthesis of MHI-148 is a multi-step process involving the preparation of an indolenine

precursor followed by a condensation reaction to form the final heptamethine cyanine dye.

Synthesis of Precursor: 1-(5-carboxypentyl)-2,3,3-

trimethyl-3H-indol-1-ium (Compound 2)

The synthesis begins with the alkylation of 2,3,3-trimethylindolenine with 6-bromohexanoic

acid.

Experimental Protocol:

g, 62.8 mmol) is refluxed in 200 mL of acetonitrile for 12 hours.

The product is precipitated by the addition of 300 mL of diethyl ether.

A mixture of 2,3,3-trimethylindolenine (5.00 g, 31.4 mmol) and 6-bromohexanoic acid (12.3

After cooling to room temperature, the acetonitrile is removed under reduced pressure.

The solid residue is dissolved in 100 mL of dichloromethane in an ice bath.
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» The resulting pink crystals are collected by filtration and washed with diethyl ether to yield 1-
(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium.[7]

Synthesis of MHI-148 (Compound 3)

The final step involves the condensation of the sodium salt of the precursor with the Vilsmeier-
Haack reagent in the presence of anhydrous sodium acetate.

Experimental Protocol:

e To a 50 mL three-neck round-bottom flask, add the sodium salt of 1-(5-carboxypentyl)-2,3,3-
trimethyl-3H-indol-1-ium (0.80 g, 2.26 mmol), Vilsmeier-Haack reagent (0.36 g, 1 mmol), and
anhydrous sodium acetate (0.252 g, 3 mmol) in 20 mL of absolute ethanol.

o The mixture is refluxed for 8 hours under an argon atmosphere.

 After cooling to room temperature, the solvent is removed under reduced pressure to yield a
brownish-green residue.

e The crude product is washed with a 1:2 mixture of ethyl acetate and petroleum ether.

 Purification is achieved by silica gel column chromatography using a 1:2 mixture of methanol
and ethyl acetate as the eluent to afford MHI-148 as a dark green solid (0.557 g, 85% yield).

[6]

Diagram 1: Synthesis Workflow of MHI-148
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Final Synthesis

Click to download full resolution via product page

Caption: Workflow for the synthesis of MHI-148.

Characterization and Quantitative Data

The synthesized MHI-148 can be characterized using various analytical techniques to confirm

its structure and purity.

Table 2: Characterization Data for MHI-148
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Technique

Data

Reference

1H NMR (300 MHz, DMSO-d6)

5 1.43 (m, 4 H), 1.57 (m, 4 H),
5 1.67 (s, 12 H), 1.77 (m, 4 H),
1.89 (m, 2 H), 2.21 (t, 4 H),
2.73 (t, 4 H), 4.23 (t, 4 H), 6.34
(d, J =15, 2 H), 7.30 (m, 2 H),
7.46 (m, 4 H), 7.65(d, J = 6, 2
H) 8.28 (d, J = 12, 2 H)

[6]

13C NMR (300 MHz, DMSO-
d6)

0174.2,172.3, 148.1, 143.0,
142.1,141.1, 128.7, 126.2,
125.2,122.6, 111.6, 101.7,
48.9, 43.7, 33.4, 27.4, 26.8,
25.9,25.7,24.1,21.1,20.4

[6]

LR-MS (m/2)

calcd: 683.36, found: 683.32

[6]

HPLC Retention Time

32 minutes

[1]

UV-Vis Absorption (in PBS)

Amax: 654 nm

[6]

Fluorescence Emission (in
PBS)

Amax: 762 nm

[6]

Key Experimental Protocols

MHI-148 is utilized in various experimental settings to study its interaction with biological

systems, particularly in the context of cancer.

Cellular Uptake and Staining

Protocol for Flow Cytometry:

e Prepare a single-cell suspension of splenocytes (1x107 cells) in 1 ml of cold PBS.

¢ Stain the cells with anti-mouse-Gr-1-FITC and anti-mouse-CD11b-PE antibodies and/or MHI-
148 dye (0.5 yM) at 37°C for 30 minutes.
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e Wash the cells with cold PBS and resuspend in cold Hank's Balanced Salt Solution (2.5%
FBS).

e Analyze the stained cells using a flow cytometer.[1]

T Cell Proliferation Assay (EdU-based)

Protocol:

Purify CD8+ T cells from the spleens of naive mice.
o Culture the purified T cells in plates coated with anti-CD3 and anti-CD28 antibodies.
e Add purified MHI-148-positive cells or MDSCs to the T cell cultures and incubate for 2 days.

e Add 5'-ethynyl-2'-deoxyuridine (EdU) solution to a final concentration of 10 yM and incubate
for 2 hours.

e Harvest, fix, and permeabilize the cells.

o Perform the Click-iT reaction and analyze the EdU-stained cells by flow cytometry.[1]

Arginase Activity Assay

Protocol:

Lyse 1x10% MHI-148 positive cells or MDSCs with lysis buffer.

Incubate the cell lysate with MnCl2> and then with L-arginine.

Stop the reaction with an acid solution mixture.

Add a-isonitrosopropiophenone and heat the mixture.

Determine the urea concentration spectrophotometrically by measuring the absorbance at
540 nm.[1]

Nitric Oxide Production Assay
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Protocol:
e Incubate 100 pl of culture supernatant with Griess reagents A and B.

o Determine the nitrite concentration by measuring the absorbance at 540 nm and comparing
it to a standard curve of sodium nitrite.[1]

Signaling Pathway of MHI-148 Uptake

The preferential accumulation of MHI-148 in cancer cells is mediated by the Hypoxia-Inducible
Factor-1a (HIF-1a) and Organic Anion-Transporting Polypeptides (OATPS) signaling axis.[3][4]
Under hypoxic conditions, common in the tumor microenvironment, HIF-1a is stabilized and
translocates to the nucleus, where it upregulates the expression of OATP genes. The OATP
transporters on the cell membrane then facilitate the uptake of MHI-148 into the cancer cells.

Diagram 2: HIF-1a/OATPs Signaling Pathway for MHI-148 Uptake
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Caption: HIF-1a/OATPs pathway mediating MHI-148 uptake.

Conclusion
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This technical guide provides a detailed resource for researchers and professionals working
with the near-infrared dye MHI-148. The information on its chemical structure, a comprehensive
synthesis protocol, and key experimental methodologies will facilitate its application in cancer
research, diagnostics, and the development of novel therapeutic strategies. The elucidation of
its uptake mechanism via the HIF-1a/OATPs signaling pathway further underscores its
potential as a targeted agent in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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